![molecular formula C28H28N2O3 B2898082 2-methyl-3-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole CAS No. 618406-29-4](/img/structure/B2898082.png)
2-methyl-3-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been found in many important synthetic drug molecules . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Synthesis Analysis
Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . All the synthesized compounds were evaluated for their in vitro antiproliferative activities against various cancer cell lines .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
To diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 .Physical And Chemical Properties Analysis
Indole derivatives are generally crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Indole derivatives, including structures similar to the compound , have been synthesized and analyzed for their molecular structures using techniques such as XRD, spectroscopy, and DFT studies. These compounds are of interest due to their diverse applications across different fields, including their optical properties and potential in materials science. For example, Tariq et al. (2020) conducted a comprehensive study on novel indole derivatives, examining their optimized geometry, vibrational analysis, and nonlinear optical properties, indicating their potential use in high-tech applications (Tariq et al., 2020).
Photochromic Systems
The study of non-symmetric diarylethenes with indole rings, as investigated by Nakayama et al. (1991), highlights the potential of indole derivatives in creating thermally irreversible photochromic compounds. These compounds, which change color in response to light, have applications in optical data storage and photo-switching materials (Nakayama et al., 1991).
Catalysis and Organic Synthesis
Indole derivatives are key intermediates in organic synthesis, showing versatility in reactions such as Friedel-Crafts alkylation. The research by Bachu and Akiyama (2010) on the enantioselective alkylation of indoles exemplifies how such compounds can be utilized in synthesizing complex organic molecules with high precision, furthering their relevance in pharmaceutical and synthetic organic chemistry (Bachu & Akiyama, 2010).
Corrosion Inhibition
Indole derivatives, due to their structural properties, have also been explored as corrosion inhibitors for metals. Verma et al. (2016) discussed how 3-amino alkylated indoles, which share functional similarities with the compound of interest, effectively inhibit corrosion of mild steel in acidic environments. This suggests potential applications in industrial maintenance and preservation (Verma et al., 2016).
Biocatalysis
The ability of enzymes, such as laccase, to catalyze the trimerization of indole compounds into biologically relevant structures indicates the potential for bioengineering and synthetic biology applications. Ganachaud et al. (2008) detailed the enzymatic synthesis of a natural compound from indole, shedding light on possible biosynthetic pathways and the creation of novel bioactive molecules (Ganachaud et al., 2008).
Wirkmechanismus
Target of Action
The compound, also known as 2-methyl-3-[(2-methyl-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methyl]-1H-indole, contains a trimethoxyphenyl (TMP) group that serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been associated with the inhibition of several targets including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group plays a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction results in the inhibition of these targets, leading to various downstream effects.
Biochemical Pathways
The inhibition of these targets by the TMP group affects several biochemical pathways. For instance, the inhibition of tubulin affects microtubule dynamics, which is crucial for cell division and thus has implications in cancer treatment . Similarly, the inhibition of Hsp90 can affect protein folding and stability, impacting various cellular processes .
Result of Action
The compound has shown notable anti-cancer effects by effectively inhibiting its targets . Furthermore, it has demonstrated promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . It also holds potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Additionally, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-3-[(2-methyl-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-16-25(19-10-6-8-12-21(19)29-16)27(26-17(2)30-22-13-9-7-11-20(22)26)18-14-23(31-3)28(33-5)24(15-18)32-4/h6-15,27,29-30H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTECVVLOLIFJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C(=C3)OC)OC)OC)C4=C(NC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

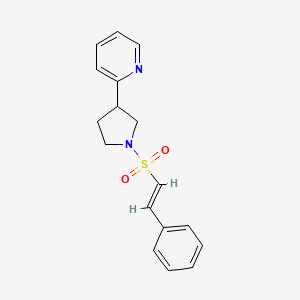
![N-(benzo[d]thiazol-2-yl)-5-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2898003.png)
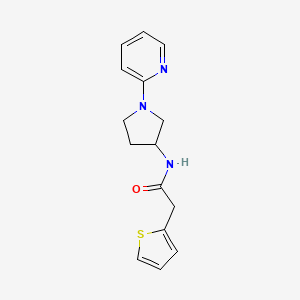
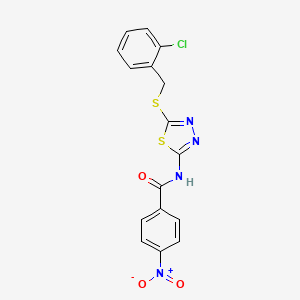
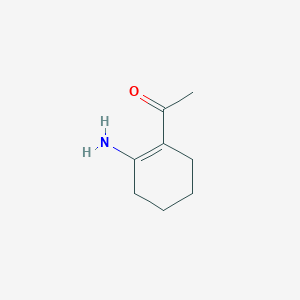
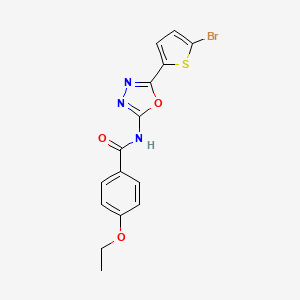
![4-({[(2,4-Dichlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2898011.png)
![2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2898014.png)
![3-(4-bromobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898015.png)
![1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropyloxolan-3-yl)urea](/img/structure/B2898016.png)
![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2898018.png)
![4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2898019.png)

